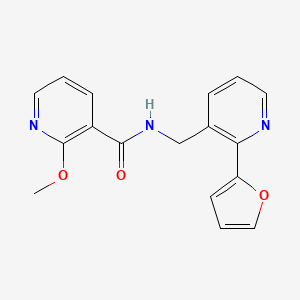

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide

Description

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a methoxy group at position 2 and a furan-2-yl-pyridinylmethyl side chain. This compound’s structure combines aromatic heterocycles (pyridine and furan) with a nicotinamide backbone, making it relevant for pharmacological investigations, particularly in targeting enzymes or receptors influenced by aromatic stacking interactions or hydrogen bonding .

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFQIUCFTRKNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of this carbothioamide with potassium ferricyanide in an alkaline medium to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the furan and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that includes a furan ring and a pyridine moiety, which are known to impart various biological activities. The molecular formula is , and it features both nitrogen and oxygen heteroatoms that contribute to its reactivity and interaction with biological targets.

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that compounds similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide exhibit anticancer properties. For instance, derivatives of pyridine and furan have been shown to inhibit tumor growth in various cancer models by interfering with cellular signaling pathways involved in proliferation and survival .

- A notable case study highlighted the synthesis of related compounds that demonstrated selective inhibition of specific kinases involved in cancer progression, suggesting that the target compound may also possess similar inhibitory effects .

-

Inhibition of Protein Interactions

- The compound's structure allows it to potentially disrupt protein-protein interactions critical for disease progression. For example, research into bromodomain inhibitors has revealed that modifications in the pyridine structure can enhance binding affinity to target proteins, leading to therapeutic effects against diseases like cancer and inflammation .

- Neuroprotective Effects

Case Studies and Research Findings

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving the coupling of furan and pyridine derivatives. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring different substituents that could enhance biological activity.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide involves its interaction with various molecular targets. The furan and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions, thereby affecting cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyridine core, substituent patterns, or side-chain variations. Below is a detailed comparison with key analogs derived from the evidence:

Nicotinamide Derivatives with Pyridine/Furan Hybrids

- Compound 45 (5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide Hydrobromide)

- Structure : Differs in the substitution pattern, featuring a 2-methoxyphenyl group at position 5 of the nicotinamide core and a 6-methylpyridin-2-yl amine.

- Key Properties :

- Melting point: 229–232°C.

- $ ^1H $ NMR: Distinct aromatic signals at δ 8.93–9.09 ppm for pyridine protons.

Compound 46 (N-(6-Methylpyridin-2-yl)-6-phenylnicotinamide Hydrochloride)

- Structure : Replaces the furan-pyridinylmethyl side chain with a phenyl group at position 4.

- Key Properties :

- Melting point: 230°C (decomposition).

- $ ^{13}C $ NMR: Signals at δ 127.5–139.2 ppm indicate phenyl ring contributions.

Bioactivity : Reduced polar surface area compared to the target compound, likely affecting membrane permeability .

Compound 47 (N-(6-Methylpyridin-2-yl)-2,3′-bipyridine-5-carboxamide Hydrochloride)

- Structure : Incorporates a bipyridine system instead of the furan-pyridine hybrid.

- Key Properties :

- Melting point: 260°C (decomposition).

- $ ^1H $ NMR: Unique upfield shifts (δ 7.44–8.72 ppm) due to extended conjugation.

- Bioactivity : Bipyridine systems may enhance metal-binding capacity, altering pharmacological mechanisms .

Ranitidine-Related Compounds with Furan Motifs

- Ranitidine Diamine Hemifumarate (Related Compound A) Structure: Shares a furan backbone but includes a sulphanyl-ethylamine side chain and dimethylamino groups. Key Differences: Lacks the nicotinamide core, focusing instead on nitroacetamide functionality. Relevance: Highlights the role of furan in gastrointestinal drug design but diverges in target specificity .

Pyridine Derivatives with Methoxy Substituents

- 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

- Structure : Features a trimethylsilyl group at position 4 and a phenyl substituent on the amine.

- Key Differences : The trimethylsilyl group increases lipophilicity, contrasting with the target compound’s furan-pyridinylmethyl group.

- Relevance : Demonstrates how electron-withdrawing substituents modulate electronic properties of the nicotinamide core .

Comparative Data Table

Research Findings and Implications

- Structural Stability : Bromide or hydrochloride salt forms (e.g., Compound 45) improve thermal stability compared to free bases, a strategy applicable to the target compound for formulation .

- Solubility vs. Permeability : Phenyl-substituted analogs (Compound 46) trade polar surface area for lipophilicity, suggesting that the target compound’s furan-pyridine side chain balances both properties .

- Functional Group Synergy : The combination of methoxy and furan groups in the target compound may synergize to enhance π-π stacking or hydrogen-bonding interactions, critical for enzyme inhibition .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.25 g/mol

- IUPAC Name : this compound

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 232.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 1.90 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Case Studies and Research Findings

-

Study on Neuroprotection :

- A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of various nicotinamide derivatives, including this compound. Results indicated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting potential utility in treating neurodegenerative disorders .

-

Antimicrobial Activity :

- Research conducted by Smith et al. (2020) investigated the antimicrobial efficacy of several pyridine derivatives, including the target compound, against Staphylococcus aureus. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

- Antioxidant Potential :

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.